N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide
Description
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound with a unique structure that combines an oxetane ring and an indene moiety
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-8-15(9-19-10-15)7-16-14(18)13-6-2-4-11-3-1-5-12(11)13/h2,4,6,17H,1,3,5,7-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWUWFOLWKEIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)NCC3(COC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under basic conditions.
Attachment of the Indene Moiety: The indene moiety can be introduced via a Friedel-Crafts acylation reaction, where the oxetane intermediate is reacted with an indene derivative in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and indene moiety can contribute to the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide can be compared with other compounds that contain oxetane or indene structures:
Oxetane Derivatives: Compounds with oxetane rings are known for their stability and unique reactivity, making them valuable in drug design and materials science.
Indene Derivatives: Indene-based compounds are often used in the synthesis of pharmaceuticals and organic materials due to their aromatic properties and structural versatility.
Similar compounds include:
- tert-Butyl N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]carbamate .
- 3-[(Boc-amino)methyl]-3-oxetanyl]methanol .
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
